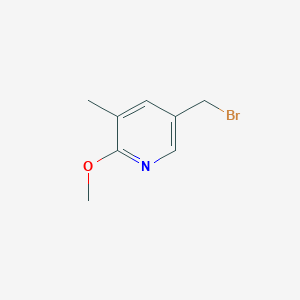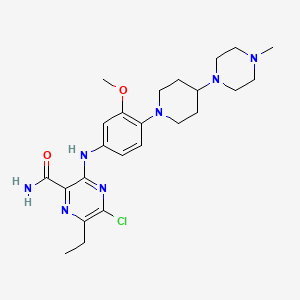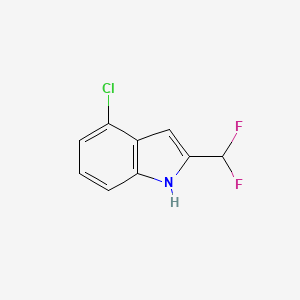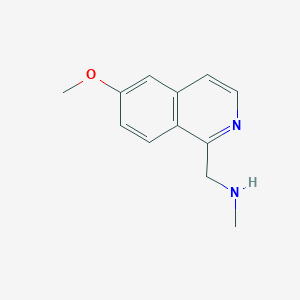![molecular formula C7H6N4O2 B12960009 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a carboxylic acid group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dicarbonyl compounds under acidic conditions. This reaction leads to the formation of the triazolopyrimidine core structure. The reaction conditions typically involve the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green solvents and environmentally friendly catalysts can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the functional groups on the triazolopyrimidine core, leading to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methyl group to a carboxylic acid group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carboxylic acid group to an alcohol.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: It has been investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-κB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, molecular docking studies have revealed favorable interactions with active residues of ATF4 and NF-κB proteins, suggesting that these proteins are key targets for the compound’s neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolopyrimidine core structure but with a hydroxyl group at the 7-position instead of a carboxylic acid group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrimidine: This compound features a saturated ring system, which can lead to different chemical reactivity and biological activity.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 7-position allows for further functionalization and derivatization, making it a versatile scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)9-7-10-8-3-11(4)7/h2-3H,1H3,(H,12,13) |
Clé InChI |
NAFHPMYIHVFECX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NN=CN12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)



![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)









